molecular formula C14H17ClN2O4 B6178845 tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1639149-77-1

tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B6178845
CAS RN: 1639149-77-1
M. Wt: 312.7
InChI Key:
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Description

“tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1639149-77-1. It has a molecular weight of 312.75 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, indole derivatives, which are significant heterocyclic systems in natural products and drugs, have been synthesized using various methods . These methods have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H17ClN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17(19)20/h4-5H,6-8H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves the reaction of 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with tert-butyl alcohol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the tert-butyl ester. The resulting tert-butyl ester is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with tert-butyl alcohol and a base such as triethylamine to form the final product.", "Starting Materials": [ "8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid", "tert-butyl alcohol", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "thionyl chloride", "triethylamine" ], "Reaction": [ "Step 1: React 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with tert-butyl alcohol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the tert-butyl ester.", "Step 2: Treat the resulting tert-butyl ester with thionyl chloride to form the corresponding acid chloride.", "Step 3: React the acid chloride with tert-butyl alcohol and a base such as triethylamine to form tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate." ] }

CAS RN

1639149-77-1

Product Name

tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.7

Purity

95

Origin of Product

United States

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